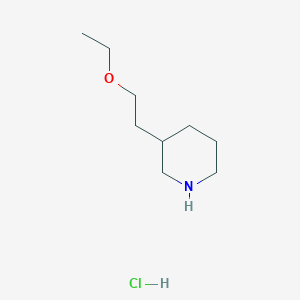
3-(2-Ethoxyethyl)piperidine hydrochloride
Übersicht
Beschreibung
3-(2-Ethoxyethyl)piperidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C9H19NO•HCl and a molecular weight of 193.71 .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a significant area of research .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .Chemical Reactions Analysis
Piperidine, a key component of this compound, is a heterocyclic amine that plays a significant role in the pharmaceutical industry . It is involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular formula of C9H19NO•HCl and a molecular weight of 193.71 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis : A study by Koshetova et al. (2022) explored the synthesis of novel compounds using 1-(2-ethoxyethyl)piperidin-4-one, a compound related to 3-(2-Ethoxyethyl)piperidine hydrochloride. The research demonstrated successful heterocyclization, providing insights into the structural properties and synthesis pathways of related compounds (Koshetova et al., 2022).
Chemical Synthesis and Characterization : Bekircan and Bektaş (2008) worked on the synthesis of ethyl imidate hydrochlorides using substituted benzyl cyanides and absolute ethanol. This process led to the formation of compounds where piperidine was a significant component, showcasing the versatility of piperidine derivatives in chemical synthesis (Bekircan & Bektaş, 2008).
Crystal Structure Determination : The study of the crystal and molecular structure of 4-carboxypiperidinium chloride by Szafran et al. (2007) provided valuable insights into the structural aspects of piperidine derivatives. Their work highlighted the significance of piperidine in forming stable crystal structures, which is relevant for understanding the properties of this compound (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antibacterial and Analgesic Activity : Research by Yu et al. (2002) investigated the synthesis of 1-(2-Ethoxyethyl)-4-hydroxy(acyloxy)-piperidine-4-carboxylic acids. This study is particularly relevant as it demonstrates the potential of piperidine derivatives in developing compounds with antibacterial and analgesic properties (Yu et al., 2002).
Antimicrobial Activities : Ovonramwen et al. (2019) synthesized and tested a piperidine derivative for microbial activities, indicating the role of such compounds in antimicrobial research (Ovonramwen, Owolabi, & Oviawe, 2019).
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives, including 3-(2-Ethoxyethyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on these areas.
Wirkmechanismus
Target of Action
Piperidine derivatives, a class to which this compound belongs, are known to be present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects . More research is required to elucidate the exact mode of action of this compound.
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways, leading to diverse downstream effects
Result of Action
Piperidine derivatives have been associated with various biological effects, including anti-inflammatory properties
Biochemische Analyse
Biochemical Properties
3-(2-Ethoxyethyl)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The piperidine ring in its structure is known to be a crucial component in drug design and synthesis . This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . The interaction with cytochrome P450 involves the activation of the N-H bond, leading to the formation of a radical intermediate that undergoes further reactions . Additionally, this compound can bind to proteins and alter their conformation, affecting their function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels . Furthermore, this compound can impact gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of this compound to cytochrome P450 enzymes leads to the activation of the N-H bond, resulting in the formation of a radical intermediate . This intermediate undergoes further reactions, including electron and proton transfer, leading to the formation of the final product. Additionally, this compound can inhibit or activate other enzymes by binding to their active sites, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the effects of this compound on cellular function can vary, with some effects becoming more pronounced over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and function . Threshold effects have been observed, where the compound’s activity increases up to a certain dosage, beyond which toxic effects become more prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of this compound also involve the activation of the N-H bond and subsequent electron and proton transfer reactions . These reactions result in changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by its binding affinity to different proteins and its ability to cross cellular barriers.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. The subcellular localization of this compound can also influence its stability and degradation, as well as its interactions with other biomolecules.
Eigenschaften
IUPAC Name |
3-(2-ethoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-2-11-7-5-9-4-3-6-10-8-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDIILKWLMAFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)


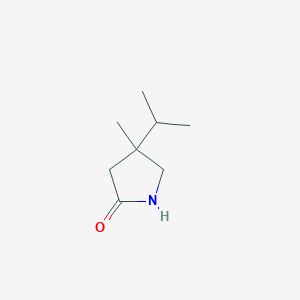
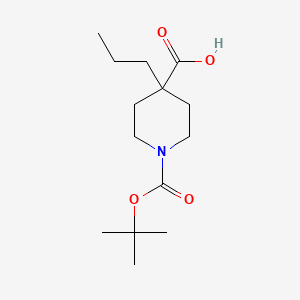
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1391180.png)
![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)


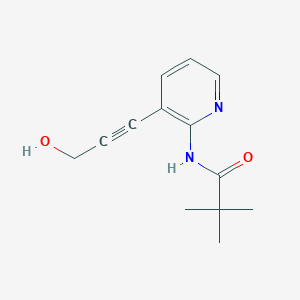

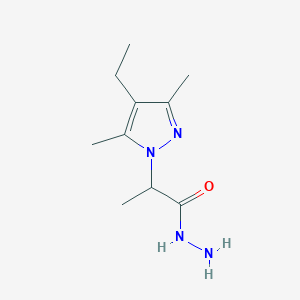
![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)

